![molecular formula C36H30NO2P B1648345 N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 209482-27-9](/img/structure/B1648345.png)

N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Descripción general

Descripción

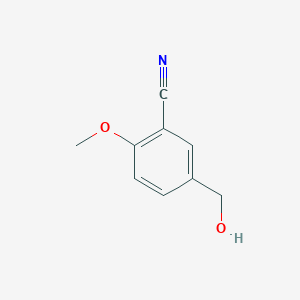

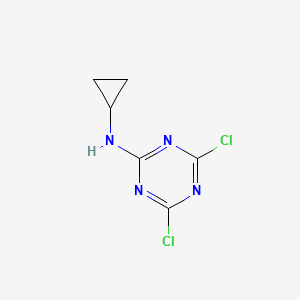

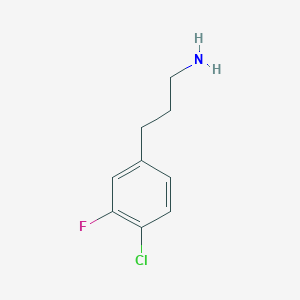

“N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chemical compound with the molecular formula C36H30NO2P . It is also known by other synonyms such as "(11bS)-N,N-Bis[®-1-phenylethyl]-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine" .

Chemical Reactions Analysis

The compound is a phosphine-phosphoramidite ligand, which can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .Physical And Chemical Properties Analysis

The compound has a molecular weight of 539.603 . It has a boiling point of 710.7±63.0 °C at 760 mmHg and a melting point of 102-103°C . The flash point is 383.6±33.7 °C . The exact mass is 539.201416 and it has a LogP value of 10.33 .Aplicaciones Científicas De Investigación

Catalysis and Enantioselective Reactions

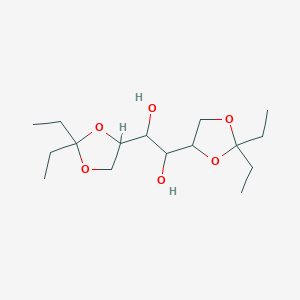

Palladium(II) and Platinum(II) complexes of C2-bridged chiral diphosphines, including those derived from N,N-Bis((R)-1-phenylethyl)dinaphtho derivatives, have been applied to enantioselective carbonyl-ene reactions. These catalysts have demonstrated good to excellent enantioselectivities, with ee values reaching as high as 99.6%. Such high enantioselectivities are attributed to the deep chiral space created by the bulky (R)-binaphthyl groups close to the reaction site, efficiently controlling the reaction behavior (Luo et al., 2010).

Synthesis of Novel Chiral Compounds

The synthesis of novel chiral binaphthyl phospholane, based on practical routes from readily accessible enantiomerically pure binaphthanol, showcases another application. This ligand has demonstrated excellent enantioselectivities (95-99.6% ee) in the hydrogenation of an isomeric mixture of (E)- and (Z)-beta-substituted-alpha-arylenamides, using a Rh-binaphane catalyst. These enantioselectivities are among the highest reported for this transformation, indicating the potential of N,N-Bis((R)-1-phenylethyl)dinaphtho derivatives in synthesizing enantioselective compounds (Xiao et al., 1999).

Material Science and Polymer Chemistry

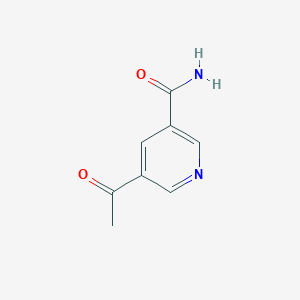

In material science, derivatives of N,N-Bis((R)-1-phenylethyl)dinaphtho have been utilized in the synthesis of ortho-linked aromatic polyimides. These polyimides, synthesized using a bis(ether amine) containing the ortho-substituted phenylene unit, displayed excellent solubility in polar organic solvents, good thermal stability, and mechanical properties. This application points to the potential of such compounds in the development of new materials with desirable thermal and mechanical characteristics (Hsiao et al., 2000).

Safety and Hazards

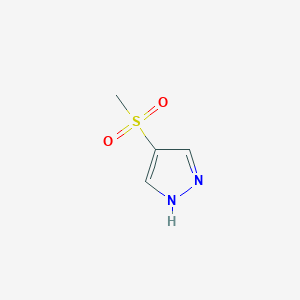

The compound is classified as a warning signal word. It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter are recommended .

Propiedades

IUPAC Name |

N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZPDRCMCSBQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-N,N-Bis((1S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)

![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)